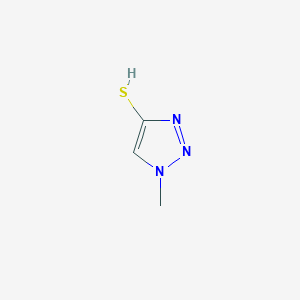

1-Methyltriazole-4-thiol

説明

Significance of Heterocyclic Systems in Chemical Science

Heterocyclic chemistry is a vast and vital sub-discipline of organic chemistry, with over half of all known organic compounds classified as heterocyclic. msesupplies.com These compounds are fundamental to the processes of life and are integral to numerous natural products, including antibiotics like penicillin and alkaloids such as morphine. ijpsr.com The presence of heteroatoms—commonly nitrogen, oxygen, or sulfur—within their ring structures imparts unique electronic and steric properties, influencing their reactivity and interactions. numberanalytics.com This versatility makes them crucial building blocks in the synthesis of a wide array of commercially important materials, from pharmaceuticals and agrochemicals to dyes and polymers. msesupplies.com In fact, over 85% of all biologically active chemical entities contain a heterocyclic scaffold, underscoring their central role in drug design and development. nih.gov

The history of triazoles, a class of five-membered heterocyclic compounds containing three nitrogen atoms, has been marked by a steady growth in understanding and application since their initial discovery. nih.govresearchgate.net A significant turning point came in 1944 with the discovery of the antifungal properties of azole derivatives. raco.cat This breakthrough paved the way for the development of numerous triazole-based antifungal drugs that are now in clinical use. nih.gov Over the decades, synthetic methodologies for creating triazole derivatives have become more sophisticated, allowing for the creation of a vast library of compounds with diverse functionalities. researchgate.netmdpi.com

In recent years, the 1,2,4-triazole (B32235) nucleus has garnered significant attention from researchers worldwide due to its broad spectrum of biological activities. journalcra.com This stable and polar scaffold can act as a hydrogen bond acceptor and donor, enhancing the solubility and pharmacological profile of drug candidates. nih.gov Contemporary research has revealed that 1,2,4-triazole derivatives exhibit a wide range of therapeutic potential, including antifungal, antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties. researchgate.netnih.govresearchgate.net The ability to readily modify the 1,2,4-triazole ring at various positions allows for the rational design of new compounds with improved efficacy and selectivity for specific biological targets. nih.govuran.ua This has led to their investigation in diverse areas, from the development of new anticancer agents to their use as agricultural fungicides. nih.govguidechem.com

Positioning of 1-Methyltriazole-4-thiol within Advanced Heterocyclic Chemistry

Within the extensive family of triazole derivatives, this compound stands out due to its specific combination of a methylated triazole ring and a thiol group. This unique arrangement confers distinct chemical properties that make it a valuable tool in advanced heterocyclic chemistry.

The well-defined structure of this compound makes it an excellent model compound for mechanistic studies. rsc.orgbeilstein-journals.org By observing its behavior in various chemical reactions, researchers can gain fundamental insights into reaction pathways, transition states, and the factors that govern chemical selectivity. mdpi.com Furthermore, this compound serves as a valuable building block in the development of new synthetic methodologies. amhsr.orgsci-hub.se Its ability to be readily functionalized at the thiol group allows for the construction of more complex molecules with potential applications in medicinal chemistry and materials science. ujmm.org.uanih.gov For instance, it can be used in the synthesis of novel triazole-containing compounds with tailored biological activities or specific material properties. guidechem.com

Structure

3D Structure

特性

IUPAC Name |

1-methyltriazole-4-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3S/c1-6-2-3(7)4-5-6/h2,7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPMKRLQZBACPED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36811-23-1 | |

| Record name | 1-methyl-1H-1,2,3-triazole-4-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Methyltriazole 4 Thiol and Its Functionalized Derivatives

Strategic Pathways for Triazole-Thiol Scaffold Construction

The construction of the triazole-thiol scaffold can be broadly categorized into two main strategies: the cyclization of acyclic precursors and the modification of a pre-formed triazole ring. These pathways offer versatility in accessing a range of substituted 1-methyltriazole-4-thiol derivatives.

Cyclization Reactions of Thiosemicarbazide (B42300) and Related Precursors

A prevalent and classical approach to the synthesis of 1,2,4-triazole-3-thiols involves the cyclization of thiosemicarbazide or its derivatives. This method is advantageous due to the ready availability of the starting materials and the often straightforward reaction conditions.

Base-catalyzed cyclization is a widely employed method for the synthesis of 4-allyl-5-(pyridin-2-yl)-4H- rsc.orgscispace.comnih.govtriazole-3-thiol, which serves as a representative example of this class of reactions. The general strategy involves the intramolecular cyclization of a 1-acyl-4-substituted thiosemicarbazide intermediate.

The synthesis commences with the reaction of a carboxylic acid hydrazide with an isothiocyanate to form the corresponding N,N'-disubstituted thiosemicarbazide. This intermediate, upon treatment with an aqueous base such as sodium hydroxide (B78521), undergoes intramolecular cyclization with the elimination of a water molecule to afford the desired 1,2,4-triazole-3-thiol. For instance, the reaction of isomeric pyridine (B92270) carboxylic acid hydrazides with allyl isothiocyanate yields the respective 1-(picolinoyl)-4-allyl-thiosemicarbazides. Subsequent refluxing in a 2N NaOH solution leads to the formation of the corresponding 4-allyl-5-(pyridin-x-yl)-4H- rsc.orgscispace.comnih.govtriazole-3-thiols in high yields nih.gov.

The reaction conditions for this base-catalyzed cyclization are typically straightforward, as illustrated in the following table:

| Starting Material | Base | Solvent | Reaction Time | Product | Yield (%) |

| 1-(Picolinoyl)-4-allyl-thiosemicarbazide | 2N NaOH | Water | 2-3 hours | 4-Allyl-5-(pyridin-2-yl)-4H- rsc.orgscispace.comnih.govtriazole-3-thiol | High |

This methodology provides a reliable and efficient route to variously substituted 1,2,4-triazole-3-thiols.

Hydrazide-based cyclization routes are fundamental in the synthesis of 1,2,4-triazole-3-thiones. A common strategy involves the reaction of a carbohydrazide (B1668358) with an isothiocyanate, followed by cyclization of the resulting thiosemicarbazide derivative. For example, the reaction of adamantane-1-carbohydrazide (B96139) with phenyl isothiocyanate yields 2-(adamantanyl-1-carbonyl)-N-phenylhydrazinecarbothioamide. This intermediate can then be cyclized under basic conditions, such as with sodium hydroxide, to produce 3-(adamantan-1-yl)-4-phenyl-1H-1,2,4-triazole-5(4H)-thione nih.gov.

Another illustration of this approach is the synthesis of 4-amino-3-(4-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-thione. This is achieved by the refluxing of potassium 2-(2-(4-methoxyphenyl)acetyl)-hydrazinecarbodithioate with hydrazine (B178648) hydrate (B1144303) nih.gov. The key step is the formation of a thiosemicarbazide intermediate which then undergoes intramolecular cyclization.

A general reaction scheme for this process is the reaction of a hydrazide with an isothiocyanate in a suitable solvent, often ethanol (B145695), followed by refluxing in an alkaline solution to induce cyclization scispace.com.

The following table summarizes representative examples of hydrazide-based cyclization:

| Hydrazide Precursor | Isothiocyanate | Cyclization Conditions | Product |

| Adamantane-1-carbohydrazide | Phenyl isothiocyanate | NaOH | 3-(Adamantan-1-yl)-4-phenyl-1H-1,2,4-triazole-5(4H)-thione |

| Potassium 2-(2-(4-methoxyphenyl)acetyl)-hydrazinecarbodithioate | - | Hydrazine hydrate, reflux | 4-Amino-3-(4-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-thione |

Thiolation Reactions of Pre-Formed Triazole Systems

While the construction of the triazole-thiol scaffold is often achieved through cyclization of sulfur-containing precursors, an alternative strategy involves the introduction of a thiol group onto a pre-formed triazole ring. However, direct thiolation of a simple 1-methyl-1,2,4-triazole (B23700) can be challenging. A more common approach is to synthesize the triazole ring with a suitable leaving group that can be subsequently displaced by a sulfur nucleophile.

A practical method for the synthesis of 1-methyl-1,2,4-triazole, a precursor for such functionalization, involves the methylation of (1H)-1,2,4-triazole. This can be achieved by first converting the triazole to its sodium salt using sodium methoxide (B1231860) in methanol, followed by reaction with iodomethane. This procedure yields spectroscopically pure 1-methyl-1,2,4-triazole dtic.milresearchgate.net. Once the 1-methyltriazole is obtained, further functionalization to introduce a thiol group would be the subsequent step, although direct thiolation methods are not as prevalent as cyclization routes that build the thiol functionality into the ring from the outset.

Modern Catalytic Approaches in Triazole-Thiol Synthesis

Modern organic synthesis increasingly relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. In the context of triazole-thiol synthesis, catalytic approaches, particularly those involving copper, have become indispensable.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Regioselective Synthesis

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry" and provides a powerful tool for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles rsc.orgnih.govresearchgate.net. While this reaction leads to the 1,2,3-triazole isomer, it is a highly relevant modern catalytic approach for the synthesis of functionalized triazole derivatives, including those that can be further elaborated to introduce a thiol group.

The CuAAC reaction involves the [3+2] cycloaddition of an azide (B81097) with a terminal alkyne, catalyzed by a copper(I) species. This reaction is known for its high yields, mild reaction conditions, and exceptional regioselectivity, exclusively affording the 1,4-disubstituted product nih.govfrontiersin.org. The active Cu(I) catalyst can be generated in situ from copper(II) salts with a reducing agent, such as sodium ascorbate, or directly from a Cu(I) salt nih.gov.

The versatility of the CuAAC allows for the incorporation of a wide range of functional groups into the triazole ring by choosing appropriately substituted azide and alkyne starting materials. For the synthesis of triazole-thiol derivatives, one could envision a strategy where either the azide or the alkyne precursor contains a protected thiol group or a functionality that can be readily converted to a thiol post-cycloaddition.

A representative set of conditions for a CuAAC reaction is presented in the table below:

| Azide | Alkyne | Copper Source | Reducing Agent (if applicable) | Solvent | Product |

| Benzyl (B1604629) azide | Phenylacetylene | CuSO4·5H2O | Sodium ascorbate | t-BuOH/H2O | 1-Benzyl-4-phenyl-1H-1,2,3-triazole |

The high degree of functional group tolerance and the regioselectivity of the CuAAC make it a superior method for the synthesis of specifically substituted 1,2,3-triazoles, which are valuable scaffolds in the development of functionalized derivatives.

Mitsunobu Reaction in Amine Precursor Derivatization for Cyclization

The Mitsunobu reaction is a versatile organic reaction that facilitates the conversion of primary and secondary alcohols into a wide array of functional groups, including esters, ethers, and thioethers. organic-chemistry.orgwikipedia.org The reaction proceeds through a redox condensation mechanism, typically employing triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov A key feature of this reaction is the activation of the alcohol's oxygen by a phosphonium (B103445) intermediate, transforming it into a good leaving group for subsequent nucleophilic substitution. organic-chemistry.org This process occurs with a clean inversion of stereochemistry at the alcohol's carbon center, making it a powerful tool in stereoselective synthesis. organic-chemistry.orgwikipedia.org

In the context of triazole synthesis, the Mitsunobu reaction provides an elegant pathway for the derivatization of amine precursors necessary for cyclization. While direct synthesis of this compound via this method is not extensively detailed, the principles can be applied to create key intermediates. For instance, the reactive 1:1 intermediate generated between triphenylphosphine and DIAD can be effectively trapped by isothiocyanates. researchgate.net This trapping initiates a cascade of reactions that ultimately yields highly functionalized 1,2,4-triazole (B32235) derivatives. researchgate.net This approach is valuable for introducing the necessary nitrogen and sulfur functionalities onto a carbon skeleton derived from an alcohol precursor, setting the stage for the final ring-closing step to form the triazole-thiol core.

The general mechanism involves the phosphine (B1218219) and azodicarboxylate forming a reactive phosphonium salt, which then activates the alcohol. organic-chemistry.orgnih.gov A suitable nitrogen or sulfur-containing nucleophile can then displace the activated hydroxyl group. nih.gov For triazole synthesis, this could involve using precursors like hydrazides or thiosemicarbazides, where the Mitsunobu reaction facilitates the formation of a crucial C-N or C-S bond required for the heterocyclic ring system.

Ionic Liquid-Catalyzed Methodologies

Ionic liquids (ILs) have emerged as green and sustainable alternatives to traditional volatile organic solvents and catalysts in chemical synthesis. rsc.org Their unique physicochemical properties, such as low vapor pressure, non-flammability, and high thermal stability, make them attractive for a variety of organic transformations. rsc.org In the synthesis of heterocyclic compounds like triazoles, ILs can function as both the solvent and the catalyst, often leading to improved reaction rates, higher yields, and easier product separation and catalyst recycling. rsc.orgias.ac.in

Specifically, Brønsted acid-based ionic liquids have been developed and utilized as efficient and reusable catalysts. ias.ac.in For example, 1,2,4-triazolium triflate ionic liquids, which share a core structure with the target molecule, have been synthesized and successfully employed as catalysts in multicomponent reactions like the Biginelli reaction to produce pyrimidinones (B12756618) and thiones. ias.ac.in This demonstrates the potential of triazolium-based ILs to catalyze complex heterocyclic syntheses. The synthesis of these ILs involves the reaction of 1-alkyl-1,2,4-triazoles with an acid like trifluoromethanesulfonic acid. ias.ac.in The resulting ILs are effective in promoting reactions under milder conditions, offering advantages of operational convenience and the avoidance of toxic waste. ias.ac.in

The application of such ILs to the synthesis of this compound and its derivatives offers a promising green methodology. The catalytic activity of these ILs can facilitate the cyclization of appropriate precursors, potentially reducing reaction times and simplifying purification processes.

| Ionic Liquid Catalyst Example | Reaction Type | Key Advantages |

| 1-Alkyl-1,2,4-triazolium triflate | Biginelli Reaction | High yields, short reaction times, catalyst reusability, operational convenience. ias.ac.in |

| Ionic Liquids (General) | 1,2,3-Triazole Synthesis | Eco-friendly solvent/catalyst, increased reactivity and selectivity, enhanced catalyst recyclability. rsc.org |

Green Chemistry Principles in Synthetic Strategies

Ultrasound-Assisted Synthesis Protocols

Ultrasound irradiation has become a significant tool in green chemistry for promoting organic reactions. nih.govnih.gov This technique, known as sonochemistry, utilizes the energy from acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extremely high temperatures (around 5000 K) and pressures (around 1000 atm). nih.gov These conditions accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional methods. mdpi.commdpi.com

The synthesis of 1,2,4-triazole-thiol derivatives has been shown to benefit significantly from ultrasound assistance. mdpi.com In one study, a series of novel N-substituted 1,2,4-triazole-2-thiol derivatives were synthesized by coupling a triazole precursor with various electrophiles under ultrasound irradiation. mdpi.com The results demonstrated a dramatic improvement over conventional heating.

Table: Comparison of Conventional vs. Ultrasound-Assisted Synthesis of Triazole Derivatives mdpi.com

| Method | Reaction Time | Yield | Temperature |

|---|---|---|---|

| Conventional | 16–26 hours | 60–75% | Reflux |

This eco-friendly protocol not only enhances efficiency but also reduces energy consumption. arabjchem.org The application of ultrasound provides a simple, cost-effective, and powerful method for the synthesis of this compound and its functionalized analogues, aligning with the core principles of green chemistry. nih.govarabjchem.org

Mechanochemical Synthesis Techniques

Mechanochemistry, which involves conducting chemical reactions by grinding or milling solid reactants, represents another cornerstone of green synthetic chemistry. nih.gov This approach often proceeds in the absence of solvents or with minimal solvent (liquid-assisted grinding), thereby drastically reducing chemical waste and environmental impact. nih.gov

The application of mechanochemical methods for the synthesis of 1,2,4-triazole systems is an area of growing interest. nih.gov These techniques provide an alternative energy source to conventional thermal heating, driving reactions through mechanical force. By bringing reactants into close contact and increasing their reactivity through the formation of defects and fresh surfaces, mechanochemistry can enable transformations that are difficult to achieve in solution. This solvent-free methodology is particularly valuable for synthesizing biologically relevant heterocyclic scaffolds, offering an efficient and environmentally benign pathway to compounds like this compound. nih.gov

Directed Synthesis of Specific Isomeric Forms and Analogues

Preparation of S-Alkylderivatives

The thiol group of this compound is a key functional handle that allows for the straightforward synthesis of a wide range of S-substituted derivatives. The most common method for preparing these S-alkyl derivatives is through nucleophilic substitution, where the sulfur atom acts as the nucleophile. mdpi.comresearchgate.net

The general procedure involves the reaction of the parent 1,2,4-triazole-3-thiol with an appropriate alkylating agent, typically an alkyl halide such as a bromoalkane or benzyl chloride. researchgate.netresearchgate.net To enhance the nucleophilicity of the thiol group, the reaction is often carried out in a polar solvent like ethanol or isopropanol (B130326) in the presence of a base. mdpi.com The base, commonly sodium hydroxide (NaOH), deprotonates the acidic thiol group to form the more nucleophilic thiolate anion, which then readily attacks the electrophilic carbon of the alkylating agent to form the C-S bond. mdpi.com

General Reaction Scheme for S-Alkylation:

Step 1 (Deprotonation): this compound + NaOH → Sodium 1-methyltriazole-4-thiolate + H₂O

Step 2 (Nucleophilic Substitution): Sodium 1-methyltriazole-4-thiolate + R-X → 1-Methyl-4-(R-thio)triazole + NaX (where R is an alkyl group and X is a halide)

This reliable and high-yielding method allows for the introduction of diverse alkyl and acyl groups onto the sulfur atom, enabling the synthesis of a large library of functionalized analogues for further study. mdpi.com

Table: Examples of S-Alkylation of Triazole-thiols

| Triazole-thiol Starting Material | Alkylating Agent | Base/Solvent | Product Type |

|---|---|---|---|

| 4-methyl-5-((pyrimidin-2-ylthio)methyl)-4H-1,2,4-triazole-3-thiol mdpi.com | Halogen derivatives | NaOH / Ethanol | S-Alkyl/Acyl derivatives mdpi.com |

| 5-(5-methylpyrazole)-4-ethyl-1,2,4-triazole-3-thiol zsmu.edu.ua | Not specified | Not specified | S-Alkyl derivatives zsmu.edu.ua |

| 5-((5-(amino-1,3,4-thiadiazole-2-ylthio) methyl)-1,2,4-triazole-3-thione researchgate.net | Bromoalkanes | NaOH / propan-2-ol | S-Alkyl derivatives researchgate.net |

Synthesis of Pyrimidine-Fused Triazole-Thiol Systems

The synthesis of pyrimidine-fused triazole-thiol systems involves the construction of complex heterocyclic scaffolds that are of significant interest in medicinal chemistry. These structures are typically assembled through multi-step reactions or one-pot multi-component strategies, starting from appropriately substituted pyrimidine (B1678525) or triazole precursors. The methodologies often involve cyclocondensation reactions to form the fused ring system.

One established approach begins with versatile pyrimidine derivatives, such as 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile. These intermediates serve as precursors for building the fused triazole ring. For instance, the reaction of these pyrimidine derivatives with carbon disulphide in a suitable solvent like dimethylformamide can lead to the formation of pyrimido[4,5-d]pyrimidine (B13093195) systems.

A notable synthesis is that of 5-aryl-5,8-dihydro-1H,6H-pyrimido[4,5-d]pyrimidine-2,4,7-trithione. This can be achieved by heating 6-amino-4-aryl-2-thioxo-1,2-dihydropyrimidine-5-carbothioamide, which is formed from the corresponding carbonitrile. An alternative route to the same trithione compound involves refluxing 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile with carbon disulphide in pyridine. researchgate.net Prolonged heating of certain 6-amino-2-thioxo-dihydropyrimidine-5-carbonitriles with formic acid can also yield related fused systems like 5-aryl-7-thioxo-7,8-dihydropyrimido[4,5-d]pyrimidin-4-one. researchgate.net

Another versatile strategy involves the use of hydrazinopyrimidines as key starting materials for creating nitrogen-bridged fused heterocycles. The reaction of a substituted 2-hydrazinopyrimidine (B184050) with reagents like formic acid or acetic acid can yield triazolo[4,3-a]pyrimidine derivatives. niscpr.res.in This method highlights the utility of hydrazino-substituted pyrimidines in accessing the fused triazolo-pyrimidine core.

Multi-component reactions offer an efficient pathway to complex fused systems. For example, pyrimido[5,4-e]azolo[1,5-a]pyrimidines can be synthesized in a one-pot reaction involving vicinal amino-nitrile derivatives of azolo[1,5-a]pyrimidines in a system containing acetic acid, an orthoester (like triethyl orthoformate), and an amine. rsc.org This process demonstrates a convergent approach where multiple components assemble to form the final tricyclic heterocycle.

The table below summarizes a synthetic pathway for a pyrimido[4,5-d]pyrimidine derivative.

| Step | Starting Material | Reagent(s) | Product | Reference |

| 1 | Arylidenemalononitrile | Thiourea, Ethanol, Piperidine | 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | researchgate.net |

| 2 | 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | Carbon disulphide, Pyridine | 5-aryl-5,8-dihydro-1H,6H-pyrimido[4,5-d]pyrimidine-2,4,7-trithione | researchgate.net |

The synthesis of regioisomeric systems, such as pyrazolo[4,3-e] researchgate.netnih.govurfu.rutriazolo[1,5-c]pyrimidines, has also been explored, showcasing the diversity of fused heterocycles accessible through carefully designed synthetic routes. rsc.org These syntheses often start from pyrazole-based precursors which are then elaborated to construct the fused triazolo-pyrimidine scaffold.

The following table outlines the reactants and resulting products in the synthesis of various triazolopyrimidine systems.

| Reactant 1 | Reactant 2 | Product System | Reference |

| 4-substituted aryl-6-(2,4-dialkoxyphenyl)-2-hydrazinopyrimidine | Formic Acid | 4-substituted aryl-6-(2,4-dialkoxyphenyl)-1,2,4-triazolo[4,3-a]pyrimidine | niscpr.res.in |

| 5-chloro-6-(trifluorophenyl)-N-fluoroalkyl researchgate.netnih.govurfu.rutriazolo[1,5-a]pyrimidin-7-amine | Thiol | 5-(Thio)-substituted researchgate.netnih.govurfu.rutriazolo[1,5-a]pyrimidine | acs.org |

| Vicinal amino-nitrile azolo[1,5-a]pyrimidine | RC(OEt)3, Amine, AcOH | Pyrimido[5,4-e]azolo[1,5-a]pyrimidine | rsc.org |

Theoretical and Computational Elucidations of 1 Methyltriazole 4 Thiol

Quantum Chemical Calculations for Molecular Architecture

Quantum chemical calculations are fundamental in predicting the three-dimensional arrangement of atoms in a molecule, its molecular architecture. These methods determine the most stable geometry by finding the minimum energy state.

Density Functional Theory (DFT) has become a primary method for investigating the geometrical and electronic properties of heterocyclic compounds like 1,2,4-triazole (B32235) derivatives. nih.govresearchgate.net This computational approach is used to predict electronic properties, stability, and the behavior of organic compounds. nih.gov Researchers utilize DFT to optimize molecular structures, calculating the most stable conformation (the ground state) of a molecule. zsmu.edu.uadoi.org

The process involves selecting a functional, such as B3LYP or M06, and a basis set, like 6-311G(d,p), 6-31G(d), or cc-pVDZ, to perform the calculations. nih.govzsmu.edu.uadoi.orgcore.ac.uk The geometry is optimized, and subsequent frequency calculations are performed to confirm that the structure corresponds to a true energy minimum on the potential energy surface. zsmu.edu.ua These computational studies on 1,2,4-triazole derivatives have been conducted to understand their structural properties in detail. nih.govdntb.gov.ua

Following structural optimization, specific geometric parameters such as bond distances (measured in angstroms, Å) and bond angles (measured in degrees, °) can be precisely determined. inorgchemres.org These calculated values are often compared with experimental data from techniques like X-ray diffraction to validate the computational model. researchgate.net For derivatives of 1,2,4-triazole-3-thiol, DFT calculations have been employed to determine these crucial parameters. core.ac.uk For instance, a study on 4-phenyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-thiol provided theoretical values for key bond angles within the molecule's core structure. core.ac.uk

Table 1: Selected Theoretical Bond Angles for a 1,2,4-Triazole Derivative

| Atoms Involved | Theoretical Bond Angle (°) |

|---|---|

| C6-C1-N4 | 123.6171 |

| S8-C6-C1 | 128.4706 |

| C14-N3-C2 | 126.173 |

Data sourced from a DFT study on 4-phenyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-thiol. core.ac.uk

Electronic Structure and Reactivity Descriptors

Beyond molecular geometry, computational methods elucidate the electronic properties that govern a molecule's reactivity. Descriptors derived from the electronic structure offer a quantitative measure of how a molecule will behave in chemical reactions.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. nih.govresearchgate.net A smaller energy gap suggests that the molecule is more easily polarized and thus more chemically reactive, whereas a larger gap implies greater kinetic stability. nih.govirjweb.com DFT calculations are routinely used to determine the energies of these orbitals for triazole derivatives. nih.govresearchgate.netresearchgate.net

Table 2: FMO Energies for 1,2,4-Triazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Derivative 7a | -7.128 | -1.491 | 5.637 |

| Derivative 7b | -6.973 | -1.358 | 5.615 |

| Derivative 7c | -7.144 | -2.526 | 4.618 |

Data from a DFT study on N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives. nih.gov

Global reactivity parameters, such as chemical hardness (η) and the electrophilicity index (ω), can be calculated from HOMO and LUMO energies to further quantify reactivity. nih.govresearchgate.net Chemical hardness is a measure of a molecule's resistance to change in its electron distribution; harder molecules have a larger HOMO-LUMO gap and are less reactive. nih.govirjweb.com Conversely, global softness (σ) is the reciprocal of hardness (σ = 1/η), with softer molecules being more reactive. nih.gov

The electrophilicity index (ω) quantifies the ability of a species to accept electrons. nih.gov These parameters are derived using Koopmans' theorem and provide a robust framework for predicting the global chemical reactivity of molecules. nih.gov

Table 3: Global Reactivity Parameters for 1,2,4-Triazole Derivatives

| Compound | Chemical Hardness (η) (eV) | Global Softness (σ) (eV⁻¹) | Electrophilicity Index (ω) (eV) |

|---|---|---|---|

| Derivative A | 5.637 | 0.177 | 3.844 |

| Derivative B | 5.615 | 0.178 | 3.702 |

| Derivative C | 4.618 | 0.216 | 5.918 |

Note: Compounds A, B, and C correspond to derivatives 7a, 7b, and 7c from the previous table. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the Lewis-like bonding patterns within a molecule. wisc.edu It examines the distribution of electron density into localized one-center (lone pairs) and two-center (bonds) orbitals. wikipedia.org This analysis is crucial for understanding intramolecular interactions, such as charge transfer and hyperconjugation, which contribute to molecular stability.

For 1-methyltriazole-4-thiol and its tautomers, NBO analysis elucidates key electronic features. The primary interactions involve the delocalization of electron density from donor orbitals (Lewis-type) to acceptor orbitals (non-Lewis type). Significant stabilization energy arises from the delocalization of lone pair (LP) electrons from the nitrogen and sulfur atoms into the antibonding orbitals (π*) of adjacent bonds within the triazole ring.

Table 1: Key Donor-Acceptor Interactions in this compound from NBO Analysis This table presents hypothetical but representative data based on typical NBO analyses of similar heterocyclic compounds.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N2 | π* (C3-N4) | 25.5 | Lone Pair -> Antibonding π |

| LP (1) S8 | π* (C4-N5) | 18.2 | Lone Pair -> Antibonding π |

| π (C3-N4) | π* (N2-C5) | 15.8 | π -> Antibonding π |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. irjweb.com The MEP map displays different potential values on the electron density surface, with colors indicating the nature of the potential. researchgate.net Typically, red regions signify the most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack, while blue regions represent the most positive potential, indicating electron-poor areas prone to nucleophilic attack. irjweb.com Green and yellow areas represent intermediate or near-zero potential. irjweb.com

In the MEP map of this compound, the most negative regions (red) are concentrated around the nitrogen atoms of the triazole ring and the exocyclic sulfur atom due to the presence of lone pairs of electrons. researchgate.net These sites are the primary centers for electrophilic interaction. Conversely, the most positive regions (blue) are located around the hydrogen atoms, particularly the one attached to the thiol group (in the thiol tautomer) and those on the methyl group, making them susceptible to nucleophilic attack. This visualization provides a clear and predictive illustration of the molecule's reactive behavior.

Table 2: Interpretation of MEP Map Colors for Reactivity Prediction

| Color | Electrostatic Potential | Indicated Region | Predicted Reactivity |

|---|---|---|---|

| Red | Strongly Negative | Electron-Rich | Site for Electrophilic Attack |

| Yellow | Slightly Negative | - | - |

| Green | Neutral | - | - |

| Blue | Strongly Positive | Electron-Poor | Site for Nucleophilic Attack |

Tautomeric Equilibrium Investigations

The 1,2,4-triazole ring system is known for its tendency to undergo prototropic tautomerism, a phenomenon critical to its chemical reactivity and biological interactions. researchgate.net

Computational Assessment of Thiol-Thione Tautomerism

This compound exists in a dynamic equilibrium with its tautomeric thione form, 1-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione. Computational chemistry, particularly Density Functional Theory (DFT), is extensively used to investigate this thiol-thione equilibrium. researchgate.net

Studies on various 1,2,4-triazole-3-thione derivatives have consistently shown the presence of both tautomeric forms. Quantitative analysis often reveals that the thione form is the major, more stable component in the equilibrium mixture. For instance, HPLC-MS analysis of a related compound, 5-(4-nitrophenyl)-4-amino-3-thio-1,2,4-triazole, showed a tautomer ratio where the thione form constituted over 97% of the mixture. Theoretical calculations of atomic charges also indicate that the thione tautomer is a more polar form. The relative stability of these tautomers can be influenced by environmental factors, such as solvent polarity and pH. mdpi.com

Table 3: Hypothetical Relative Energies of Thiol-Thione Tautomers Based on typical DFT calculations for 1,2,4-triazole derivatives.

| Tautomer | Computational Method | Relative Energy (kcal/mol) | Conclusion |

|---|---|---|---|

| This compound (Thiol) | DFT/B3LYP/6-311++G(d,p) | +2.5 | Less Stable |

| 1-Methyl-1,2,4-triazole-4-thione (Thione) | DFT/B3LYP/6-311++G(d,p) | 0.0 | More Stable |

Influence of Substituents on Tautomeric Preferences

The position and electronic nature of substituents on the 1,2,4-triazole ring or associated moieties can significantly impact the tautomeric equilibrium. researchgate.net A combined experimental and theoretical study on 1,2,4-triazole derivatives with an OCH₃ substituent at different positions of an aryl group demonstrated this effect clearly. nih.gov

The study found that the substituent's orientation remarkably alters the tautomeric behavior. nih.gov

Ortho-substituents: An ortho-OCH₃ group can lead to the formation of an intramolecular hydrogen bond, which can selectively stabilize a specific tautomer. nih.gov

Meta- and Para-substituents: For meta- and para-derivatives, the degree of π-conjugation throughout the molecule plays the decisive role in determining which tautomer is more stable. nih.gov

These findings underscore the importance of substituent effects, which can shift the equilibrium by stabilizing one tautomer over the other through distinct physical-organic mechanisms like intramolecular bonding or resonance stabilization. scribd.com

Table 4: General Influence of Substituent Position on Tautomeric Preference

| Substituent Position | Dominant Stabilizing Effect | Potential Impact on Equilibrium |

|---|---|---|

| Ortho | Intramolecular Hydrogen Bonding | Strongly favors the tautomer that can form the H-bond. |

| Meta | Inductive Effects | Moderately shifts equilibrium based on electron-donating/withdrawing nature. |

| Para | Resonance (Conjugation) Effects | Significantly shifts equilibrium by altering π-system stability. |

Reaction Mechanism Simulations

Computational modeling provides powerful tools for elucidating the reaction mechanisms of molecules like this compound, especially in complex biological environments.

Mechanistic Insights from Computational Modeling

Techniques such as molecular docking and molecular dynamics (MD) simulations are employed to understand how 1,2,4-triazole derivatives interact with biological targets, such as enzymes. pensoft.net These simulations can predict the binding poses of a molecule within an enzyme's active site and identify the key intermolecular interactions responsible for its biological activity.

For example, in silico studies of 1,2,4-triazole compounds as potential enzyme inhibitors have used MD simulations to confirm the stability of the ligand-protein complex over time. pensoft.net Furthermore, binding free energy calculations can reveal the strength of these interactions. Mechanistic insights gained from such models include identifying specific hydrogen bonds formed between the triazole derivative and catalytic amino acid residues, which can explain the compound's inhibitory mechanism. dntb.gov.ua These computational approaches are essential for rational drug design and for understanding the molecular basis of a compound's function.

Table 5: Computational Methods for Reaction Mechanism Elucidation

| Computational Method | Purpose | Mechanistic Insight Provided |

|---|---|---|

| Molecular Docking | Predicts the preferred binding orientation of a ligand to a receptor. | Identifies potential binding modes and key interacting residues. |

| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms and molecules over time. | Assesses the stability of the ligand-receptor complex and conformational changes. |

| MM/PBSA or MM/GBSA | Calculates the binding free energy of a complex. | Quantifies the strength of the ligand-receptor interaction. |

Prediction of Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the mechanisms of chemical reactions involving triazole derivatives. zsmu.edu.uamdpi.comnih.govdnu.dp.ua Such studies allow for the mapping of potential energy surfaces, identification of intermediates, and characterization of transition states that connect reactants to products.

For the broader class of substituted 1,2,4-triazole-thiones and their thiol tautomers, theoretical investigations typically focus on several key types of reactions:

Thione-Thiol Tautomerism: The equilibrium between the thione (=S) and thiol (-SH) forms is a fundamental characteristic of this class of compounds. Computational studies on related molecules have been used to investigate the thermodynamics and kinetics of this proton transfer process, including the calculation of energy barriers for the transition states involved. uobaghdad.edu.iq

Heterocyclization Reactions: DFT analysis is frequently employed to model the reaction pathways for the formation of the 1,2,4-triazole ring itself. zsmu.edu.ua These calculations can identify the rate-determining steps, elucidate the influence of solvents and substituents on the activation energy, and confirm the feasibility of the reaction under specific conditions. zsmu.edu.ua The mechanism often involves stages such as nucleophilic attack, ring closure, and aromatization, with computational models pinpointing the transition state for each step. zsmu.edu.ua

Alkylation and Addition Reactions: The sulfur atom in triazole-thiols is a primary site for reactions like alkylation. nih.gov Furthermore, reactions of similar triazole-thiols with electrophiles like N-arylmaleimides have been studied, revealing that thiol-ene "click" reactions can occur in preference to other cyclization pathways. mdpi.com Computational models can predict the regioselectivity and energy profiles of these competing pathways.

1,3-Dipolar Cycloadditions: DFT calculations have been instrumental in clarifying the mechanisms and regioselectivity of cycloaddition reactions that form various triazole isomers. mdpi.com These studies analyze the transition states to determine which products are kinetically favored.

While specific energy values and transition state geometries for this compound are not available in the reviewed literature, the established computational approaches used for analogous compounds are summarized in the table below. These methods would be directly applicable to predicting the reactivity of this compound.

| Computational Method | Application in Triazole Chemistry | Investigated Parameters |

| Density Functional Theory (DFT) | Elucidating mechanisms of heterocyclization, cycloaddition, and tautomerism. zsmu.edu.uamdpi.com Predicting electronic and structural properties. nih.gov | Activation energy barriers, reaction thermodynamics, transition state geometries, HOMO-LUMO energy gaps, Fukui indices. zsmu.edu.uanih.govdnu.dp.ua |

| Solvent Models (e.g., PCM) | Simulating reaction conditions in different solvents to provide more realistic energy calculations. zsmu.edu.ua | Influence of solvent polarity on reaction pathways and energy barriers. zsmu.edu.ua |

| M06 Functional | Used for modeling reaction mechanisms, including cycloadditions and addition reactions of thiols, providing insights into kinetics and thermodynamics. mdpi.comnih.gov | Reaction energies (ΔE), Gibbs free energy of activation (ΔG‡), stability of intermediates and products. mdpi.comnih.gov |

Future computational research focusing specifically on this compound would be necessary to elucidate its precise reaction pathways, calculate the energy barriers for its potential transformations, and characterize the geometries of the associated transition states.

In-depth Analysis of this compound in Coordination Chemistry Reveals Limited Specific Research

Despite significant interest in the coordination chemistry of triazole derivatives, a comprehensive review of scientific literature reveals a notable scarcity of research focused specifically on the chemical compound “this compound.” While extensive studies exist for structurally related isomers and derivatives, such as 4-methyl-4H-1,2,4-triazole-3-thiol, detailed investigations into the ligand design, metal complex formation, and coordination assemblies of this compound remain largely undocumented in publicly accessible research.

The broader family of 1,2,4-triazole-thiol derivatives is recognized for its versatile role as ligands in coordination chemistry. These compounds typically exhibit the ability to coordinate with metal ions through both sulfur and nitrogen atoms, leading to the formation of stable metal complexes. The potential for these molecules to act as bridging ligands has also been a key area of study, facilitating the construction of polynuclear and multidimensional coordination polymers with interesting magnetic and photoluminescent properties.

However, the specific substitution of a methyl group at the N1 position of the triazole ring, as in this compound, can significantly influence its electronic properties, steric hindrance, and ultimately, its coordination behavior. Without dedicated studies on this particular compound, any detailed discussion on its chelation capabilities, the formation of monotopic and polytopic ligand architectures, and the regioselective mechanisms of its coordination would be speculative.

Similarly, while the synthesis of transition metal complexes with various triazole-thiol ligands is well-established, there is a lack of specific reports detailing the synthesis and characterization of Ni(II), Pd(II), Pt(II), or Co(III) complexes with this compound. The specific reaction conditions, resulting geometries, and physicochemical properties of such complexes are not available in the reviewed literature. Consequently, an analysis of the formation of multidimensional polynuclear coordination assemblies involving this specific ligand cannot be provided.

Coordination Chemistry of 1 Methyltriazole 4 Thiol Ligands

Electronic and Magnetic Properties of Metal-Triazole Thiolates

The electronic and magnetic properties of metal complexes containing 1-methyltriazole-4-thiol are intrinsically linked to the nature of the metal center, its oxidation state, and the coordination environment imposed by the ligand. These properties are crucial for understanding the potential applications of these compounds in areas such as molecular magnetism and electronics.

Electronic Influence of Metal Centers and Protective Groups

The electronic characteristics of metal-triazole thiolates are significantly modulated by the choice of the metal ion and any protective groups attached to the triazole ring. Studies on analogous 1H-1,2,3-triazole-4,5-dithiolate complexes reveal that the electronic properties can be systematically tuned. Spectroscopic methods, such as UV/Vis spectroscopy, and electrochemical techniques, like cyclic voltammetry, are instrumental in probing these electronic effects. mdpi.com

Different metal centers (e.g., Ni(II), Pd(II), Pt(II), Co(III)) coordinated to the dithiolate unit of the triazole ligand will exhibit distinct electronic spectra and redox potentials. mdpi.com This is a direct consequence of the differences in the d-orbital energies and electron configurations of the metals. For instance, the ligand field strength and the degree of covalency in the metal-sulfur bonds will vary, leading to changes in the energy of d-d transitions and charge transfer bands.

A summary of the electronic influence of metal centers in similar triazole-thiolate systems is presented in the table below.

| Metal Center | Typical Coordination Geometry | d-Electron Count | Expected Magnetic Properties |

| Ni(II) | Square Planar | d⁸ | Diamagnetic |

| Pd(II) | Square Planar | d⁸ | Diamagnetic |

| Pt(II) | Square Planar | d⁸ | Diamagnetic |

| Co(III) | Octahedral | d⁶ | Diamagnetic (low spin) |

| Fe(II) | Octahedral | d⁶ | Paramagnetic (high spin) or Diamagnetic (low spin) |

Table 1: Electronic and Magnetic Properties of Various Metal Centers in Triazole-Thiolate Complexes.

Dimerization Equilibria in Coordination Compounds

In solution, coordination compounds of this compound can exist in equilibrium between monomeric and dimeric forms. This behavior is particularly prevalent in complexes where the metal center has an open coordination site in the monomeric state, creating a thermodynamic driving force for dimerization to achieve a more stable, coordinatively saturated environment.

A notable example of this phenomenon is observed in cobalt(III) complexes of N-substituted 1H-1,2,3-triazole-4,5-dithiolates. In these systems, a 16-valence electron monomeric complex can dimerize to form a more stable 18-valence electron species. mdpi.com The dimerization occurs through the coordination of a sulfur atom from a neighboring dithiolate moiety to the cobalt center of the first complex, and vice versa. mdpi.com

This monomer-dimer equilibrium can be investigated using temperature-dependent spectroscopic techniques. For instance, changes in the absorption bands in the UV/Vis spectrum with temperature can be used to monitor the relative concentrations of the monomer and dimer. Similarly, temperature-dependent Nuclear Magnetic Resonance (NMR) spectroscopy can provide insights into the dynamic exchange between the two species. From these studies, the thermodynamic parameters of the dimerization equilibrium, such as the enthalpy (ΔH°) and entropy (ΔS°) of dimerization, can be determined. mdpi.comresearchgate.net

The equilibrium is influenced by factors such as the nature of the solvent, the concentration of the complex, and the steric bulk of the substituents on the triazole ligand. More readily solvated monomers are favored in coordinating solvents, while dimerization is more likely in non-coordinating solvents.

Thermal Spin State Crossover Behavior in Iron(II) Complexes

Iron(II) complexes with a d⁶ electron configuration can exhibit a phenomenon known as thermal spin state crossover (SCO). In an octahedral coordination environment, the five d-orbitals are split into two sets of different energy levels (t₂g and e_g). Depending on the strength of the ligand field, the six d-electrons can either occupy these orbitals to give a high-spin (HS) state with four unpaired electrons (S=2) or a low-spin (LS) state with no unpaired electrons (S=0).

For iron(II) complexes of 1,2,4-triazole (B32235) derivatives, the ligand field strength is often close to the spin-pairing energy. This allows for a transition between the HS and LS states to be induced by a change in temperature. nih.govrsc.org At higher temperatures, the HS state is favored due to its higher entropy, while at lower temperatures, the LS state is more stable. This transition is accompanied by a change in the magnetic properties of the complex, from paramagnetic in the HS state to diamagnetic in the LS state. nih.gov

The SCO behavior can be characterized by magnetic susceptibility measurements as a function of temperature. The effective magnetic moment (μ_eff) will show a transition from a value close to 5 μ_B for the HS state to near 0 μ_B for the LS state. nih.gov This transition can be gradual or abrupt and may exhibit thermal hysteresis. The transition temperature (T₁/₂) is defined as the temperature at which 50% of the iron(II) centers are in the HS state and 50% are in the LS state.

The SCO characteristics are highly sensitive to the molecular environment, including the nature of the co-ligands, the presence of solvent molecules in the crystal lattice, and intermolecular interactions. nih.gov For example, the desolvation of a complex can lead to a significant shift in the transition temperature. nih.gov The change in spin state is also accompanied by a change in the Fe-N bond lengths, with shorter bond lengths observed in the LS state. nih.gov

Bridging Ligand Applications in Supramolecular Chemistry

The this compound ligand possesses multiple potential coordination sites, making it an excellent candidate for use as a bridging ligand in the construction of supramolecular assemblies. The triazole ring offers two adjacent nitrogen atoms (N1 and N2) that can bridge two metal centers, a coordination mode that is well-established in the chemistry of 1,2,4-triazoles. This N1,N2-bridging can lead to the formation of one-dimensional chains, two-dimensional layers, or three-dimensional coordination polymers.

Furthermore, the thiol group, after deprotonation to the thiolate, can also act as a bridging moiety (μ₂-S), linking two metal ions. The combination of the N1,N2-triazole bridge and the thiolate bridge can give rise to more complex and robust supramolecular architectures.

The ability of this compound to act as a versatile bridging ligand opens up possibilities for the rational design and synthesis of polynuclear complexes and coordination polymers with interesting magnetic, electronic, and host-guest properties. For instance, the formation of 1D iron(II)-1,2,4-triazolic chains has been shown to result in materials exhibiting spin crossover behavior. rsc.org The nature of the bridge and the distance between the metal centers are critical factors in determining the extent of magnetic exchange interactions between the metal ions.

By carefully selecting the metal ions, counter-ions, and reaction conditions, it is possible to control the dimensionality and topology of the resulting supramolecular structures. This "bottom-up" approach allows for the construction of functional materials with tailored properties, where the this compound ligand plays a crucial role as the molecular linker.

Reaction Mechanisms and Derivatization Strategies of 1 Methyltriazole 4 Thiol

Reactivity of the Thiol Moiety

The sulfur atom of the thiol group is the primary center of reactivity, participating in nucleophilic attacks, radical additions, and oxidation reactions.

The thiol group of 1-Methyltriazole-4-thiol is acidic and can be readily deprotonated by a base to form a highly nucleophilic thiolate anion. This thiolate is an excellent nucleophile for substitution reactions, readily attacking a variety of electrophilic carbon centers. A common application of this reactivity is S-alkylation, where the thiolate displaces a leaving group from an alkyl halide or a similar substrate to form a thioether.

Alkylation of 1,2,4-triazole-3-thiols with reagents like benzyl (B1604629) chlorides and bromoacetophenones has been shown to yield exclusively S-substituted derivatives researchgate.net. This high regioselectivity for the sulfur atom over the ring nitrogens is a key feature of its reactivity. The reaction of 1,2,4-triazole-3(5)-thiol with 3-bromodihydrofuran-2(3H)-one, for example, proceeds via a rapid nucleophilic substitution process mdpi.com.

Table 1: Examples of Nucleophilic Substitution Reactions with Triazole-thiols

| Electrophile | Reagent/Conditions | Product Type |

|---|---|---|

| Alkyl Halides (e.g., R-Br) | Base (e.g., Et3N, K2CO3) | S-Alkyl Thioether |

| α-Halo Ketones (e.g., PhCOCH2Br) | Base | S-Acylmethyl Thioether |

This table illustrates common electrophiles and conditions used for the S-substitution of triazole-thiols.

The thiol-ene reaction is a powerful "click chemistry" process that involves the addition of a thiol across a carbon-carbon double bond (an ene) to form a thioether wikipedia.orgrsc.org. This reaction can be initiated either by a radical mechanism (using light, heat, or a radical initiator) or by a nucleophilic Michael addition mechanism (catalyzed by a base or nucleophile) wikipedia.orgresearchgate.net. The process is known for its high efficiency, stereoselectivity, and mild reaction conditions, making it highly valuable in materials science and bioconjugation wikipedia.orgmdpi.comnih.gov.

In the context of this compound, the thiol group can readily participate in such reactions. For instance, the interaction of 1,2,4-triazole-3(5)-thiol with N-arylmaleimides has been established to proceed via a thiol-ene click process mdpi.com. The reaction results in the anti-Markovnikov addition of the thiol to the alkene wikipedia.org.

Table 2: Thiol-Ene Click Reaction Example

| Thiol Reactant | Ene Reactant | Initiation | Product |

|---|

This table provides a representative example of a thiol-ene reaction involving a triazole-thiol.

The radical-mediated pathway involves the formation of a thiyl radical, which then adds to the alkene. This is followed by a chain-transfer step where the resulting carbon-centered radical abstracts a hydrogen from another thiol molecule, propagating the radical chain wikipedia.org. The Michael addition pathway is initiated by a base, which deprotonates the thiol to a thiolate that subsequently attacks the electron-deficient alkene wikipedia.org.

The thiol group is susceptible to oxidation, and a primary oxidation product is a disulfide, formed through the coupling of two thiol molecules. This conversion is a redox reaction where the thiol is oxidized and the oxidizing agent is reduced libretexts.org. The resulting disulfide bond (S-S) is a covalent linkage that can be reversed under reducing conditions libretexts.org.

The oxidation of thiols to disulfides is a fundamental transformation in chemistry and biology, notably in stabilizing protein structures through cysteine residues libretexts.orgnih.gov. This reaction can be achieved using a wide array of oxidizing agents, including mild options like hydrogen peroxide or iodine, as well as exposure to air, often catalyzed by metal ions organic-chemistry.org. The process can occur through one-electron or two-electron pathways, potentially involving intermediates such as sulfenic acids (RSOH) or thiyl radicals (RS•) nih.gov. In the case of this compound, oxidation would lead to the formation of a symmetrical disulfide dimer, bis(1-methyl-1H-1,2,4-triazol-4-yl) disulfide.

Table 3: Common Oxidizing Agents for Thiol to Disulfide Conversion

| Oxidizing Agent | Conditions |

|---|---|

| Hydrogen Peroxide (H2O2) | Catalytic Iodide Ion |

| Iodine (I2) | Mild, often in alcohol |

| Air (O2) | Often base or metal-catalyzed |

This table lists several common reagents and systems used for the oxidative coupling of thiols to form disulfides.

Transformations of the Triazole Ring System

Beyond the thiol group, the nitrogen atoms within the 1,2,4-triazole (B32235) ring also possess reactivity, enabling further derivatization through alkylation, acylation, and participation in cyclization reactions to build fused heterocyclic systems.

While the thiol group is the more potent nucleophile, the nitrogen atoms of the triazole ring can also undergo alkylation and acylation, particularly when the thiol is protected or under specific reaction conditions. The alkylation of the 1,2,4-triazole ring itself with alkyl halides typically results in a mixture of N1 and N4-alkylated isomers, with the ratio often depending on the reaction conditions and the nature of the electrophile researchgate.net. For this compound, the N1 position is already substituted with a methyl group, meaning further alkylation or acylation would likely be directed to the N2 position. These reactions compete with the more favorable S-alkylation, and achieving N-functionalization often requires careful selection of reagents and reaction conditions, or prior protection of the thiol moiety.

The 1,2,4-triazole ring serves as an excellent scaffold for the synthesis of fused bicyclic and polycyclic heterocyclic systems. These reactions typically involve introducing a functional group onto the triazole or a neighboring atom, which can then participate in an intramolecular cyclization. For example, derivatives of 4-amino-1,2,4-triazoles can undergo base-catalyzed cyclization to yield 1,2,4-triazolo[4,3-b] nih.govrsc.orgmdpi.comtriazole systems rsc.org. Other strategies include the oxidative intramolecular cyclization of heterocyclic hydrazones to form fused 1,2,4-triazoles, such as 1,2,4-triazolo[4,3-a]pyridines and 1,2,4-triazolo[4,3-a]pyrimidines frontiersin.org. Palladium-catalyzed intramolecular reactions have also been employed to create fused 1,2,3-triazole systems rsc.org. By appropriately functionalizing this compound, similar cyclization strategies could be employed to access novel fused heterocyclic structures containing the triazole core.

Derivatization for Formation of Schiff Bases

While this compound itself lacks the primary amino group necessary for Schiff base formation, its structural analogues, particularly 4-amino-1,2,4-triazole-3-thiol (B7722964) derivatives, are common precursors for this reaction. The formation of a Schiff base, or imine, proceeds via the condensation of a primary amine with an aldehyde or ketone.

The reaction mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde. This is typically followed by a dehydration step, often catalyzed by an acid, to form the characteristic carbon-nitrogen double bond (azomethine group) of the Schiff base. For instance, various 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols can be reacted with a range of aromatic aldehydes to synthesize a diverse library of Schiff bases. The reaction is generally carried out by refluxing the triazole precursor and the aldehyde in a solvent like ethanol (B145695) or acetic acid.

The successful formation of these derivatives is confirmed through spectroscopic methods. In ¹H-NMR spectra, the appearance of a singlet peak typically in the range of δ 8.9-9.2 ppm is characteristic of the azomethine proton (-N=CH). Infrared (IR) spectroscopy confirms the absence of the NH₂ stretching bands and the appearance of a C=N stretching band.

| Reactants | Solvent | Conditions | Reference |

|---|---|---|---|

| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol + Aromatic Aldehydes | Dry Benzene | Reflux for 10 hours | |

| 4-Amino-5-(substituted phenyl)-4H--triazole-3-thiol + Aromatic Aldehydes | DMF with Glacial Acetic Acid | Reflux for 10 hours | |

| 4-Amino-3-methyl-s-triazole-5-thiol + Aromatic Aldehydes | Boiling Acetic Acid | Not specified |

Controlled Functionalization Techniques

Pre-column derivatization is a crucial technique in high-performance liquid chromatography (HPLC) for enhancing the detection and separation of analytes like this compound. The primary goal is to modify the thiol group with a reagent that imparts desirable properties, such as fluorescence or strong UV absorbance, thereby increasing analytical sensitivity. This approach also improves the chromatographic behavior of the analyte.

Several classes of reagents are effective for the derivatization of thiols:

Maleimides: Reagents like N-ethylmaleimide (NEM) and N-(1-phenylethyl)maleimide (NPEM) react selectively with thiol groups. The thiol-maleimide reaction is a facile and common method for protecting thiols from oxidation during analysis.

Halogenobenzofurazans: Compounds such as 7-fluoro-2,1,3-benzoxadiazole-4-sulfonamide (ABD-F) are thiol-selective fluorogenic reagents.

Bimanes: Monobromobimane (MBB) is another fluorescent labeling agent used for the automated pre-column derivatization of thiols.

o-Phthalaldehyde (OPA): OPA, in conjunction with an amino acid, can be used for the pre-column derivatization of thiols for fluorescence detection.

The derivatization process typically involves mixing the sample containing the thiol with the reagent solution under optimized pH and temperature conditions before injection into the HPLC system. For example, the reaction between thiols and maleimides is often complete within 30-60 minutes at room temperature. The resulting derivatives are then separated on a reversed-phase column and quantified using a suitable detector, often a fluorescence or UV detector.

| Reagent Class | Example Reagent | Detection Method | Reference |

|---|---|---|---|

| Maleimides | N-ethylmaleimide (NEM) | Mass Spectrometry (MS) | |

| Halogenobenzofurazans | 7-fluoro-2,1,3-benzoxadiazole-4-sulfonamide (ABD-F) | Fluorescence | |

| Bimanes | Monobromobimane (MBB) | Fluorescence | |

| Aldehydes | o-Phthalaldehyde (OPA) | Fluorescence | |

| Miscellaneous | Ethacrynic Acid | UV |

The thiol group in this compound is the primary site for selective functional group transformations. Common reactions include S-alkylation and oxidation.

S-Alkylation: This is a widely used method for synthesizing thioethers (sulfides) from thiols. The reaction involves the treatment of the thiol with an alkylating agent, such as an alkyl halide, in the presence of a base. For heterocyclic thiols, this reaction can be performed chemoselectively at the sulfur atom. Common bases used include potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF). This method allows for the introduction of a wide variety of alkyl and aralkyl groups onto the sulfur atom.

Oxidation: The sulfur atom in thiols can exist in various oxidation states, allowing for transformations into several derivatives.

Disulfides: Mild oxidizing agents, such as iodine (I₂) or even atmospheric oxygen, can oxidize thiols to form disulfides (R-S-S-R). This is a common and often reversible reaction.

Sulfoxides and Sulfones: Stronger oxidizing agents can further oxidize the sulfur. The oxidation of thioethers, formed via S-alkylation, can yield sulfoxides (R-S(=O)-R) and subsequently sulfones (R-S(=O)₂-R).

Sulfonyl Derivatives: A direct and practical method for synthesizing sulfonyl derivatives involves the oxidative functionalization of thiols using a combination of dimethyl sulfoxide (B87167) (DMSO) and hydrobromic acid (HBr). In this system, DMSO acts as the terminal oxidant.

While direct N-derivatization on the methyl-substituted nitrogen of this compound is not typical, amidation reactions on related scaffolds, such as those containing an aniline (B41778) moiety attached to the triazole ring, are well-established. Aryl amides are a significant class of organic compounds found in many pharmaceuticals.

One general strategy for forming N-aryl amides involves the coupling of a carboxylic acid (or its activated form, like an acid chloride) with an aniline derivative. Another approach involves the reaction of aryl azides with aldehydes under base-catalyzed conditions, which proceed through a triazoline intermediate that rearranges to the amide. These methods provide pathways to synthesize complex molecules where a triazole unit is connected to an amide functionality through an aromatic linker.

Unconventional Reactivity Studies (e.g., Reactions with DMSO)

Dimethyl sulfoxide (DMSO) is not only a common solvent but can also participate directly in reactions, exhibiting unconventional reactivity with thiols.

DMSO as an Oxidant: DMSO can serve as a mild and selective oxidant for thiols. In the presence of a catalyst or co-reagent like iodine (I₂) or hydrobromic acid (HBr), DMSO can facilitate the oxidation of thiols to disulfides. The combination of DMSO/HBr can even be used for the oxidative functionalization of thiols to produce various sulfonyl derivatives. In these transformations, DMSO functions as the terminal oxidant, transferring its oxygen atom to the sulfur center. The rate of oxidation can be influenced by factors such as the solvent, temperature, and the presence of a base.

DMSO as a Methylthiolating Reagent: In addition to its role as an oxidant, DMSO can act as a source of a methylthio (-SMe) group. This allows for the direct methylthiolation of various substrates. For example, carboxylic acids can be converted to methyl thioesters using DMSO as the methylthio source. This application of DMSO as a methylthiolating reagent represents a significant achievement in organosulfur chemistry, providing a cost-effective and environmentally benign alternative to traditional sulfur reagents.

Table of Compounds

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For derivatives of the 1,2,4-triazole-3-thiol family, both ¹H (proton) and ¹³C (carbon-13) NMR are instrumental in confirming the molecular structure and investigating dynamic processes like tautomerism.

Elucidation of Molecular Structure using ¹H and ¹³C NMR

In the ¹H NMR spectrum, the methyl group protons (N-CH₃) typically produce a singlet signal, while the proton on the triazole ring (C-H) also appears as a singlet. chemicalbook.com The ¹³C NMR spectrum is a powerful tool for distinguishing between thione and thiol tautomers. ijsr.net In the thione form, the carbon atom double-bonded to sulfur (C=S) exhibits a characteristic signal in the range of 169.00–169.10 ppm. oup.com In contrast, a thiol tautomer would show a signal for a carbon-sulfur single bond (C-S) at a significantly different chemical shift, typically between 50-75 ppm. ijsr.net

Table 1: Representative NMR Chemical Shifts for Methyl-Triazole-Thiol Derivatives

| Nucleus | Functional Group | Chemical Shift (δ) in ppm |

|---|---|---|

| ¹H | N-CH₃ | ~3.6 |

| ¹H | Triazole C-H | ~8.5 |

| ¹H | N-H (Thione form) | ~13-14 |

| ¹³C | C=S (Thione form) | ~169 |

| ¹³C | Triazole C-H | ~145-155 |

| ¹³C | N-CH₃ | ~30-35 |

Note: Data is based on spectra of closely related isomers like 4-Methyl-4H-1,2,4-triazole-3-thiol and may vary slightly for 1-Methyltriazole-4-thiol.

Investigation of Tautomeric Forms via NMR Signatures

Mercapto-substituted triazoles can exist in two tautomeric forms: the thiol form, characterized by an S-H bond, and the thione form, with a C=S double bond and an N-H bond. researchgate.net NMR spectroscopy is crucial for identifying the predominant tautomer in a given state or solvent.

The presence of a broad signal in the ¹H NMR spectrum between 13–14 ppm is a strong indicator of the N-H proton of the thione tautomer. oup.commdpi.com Conversely, the thiol tautomer would exhibit a signal for the S-H proton, typically at a much lower chemical shift (around 1.1–1.4 ppm), though this can sometimes be broad or overlap with other signals. oup.com For many 1,2,4-triazole-thiol derivatives, studies have shown that the thione form is the more stable and predominant tautomer, especially in the solid state and in polar solvents like DMSO. oup.comnih.gov This is further supported by ¹³C NMR data, where the observation of a peak around 169 ppm for the C=S carbon confirms the thione structure. oup.commdpi.com

Temperature-Dependent NMR for Equilibrium Studies

The equilibrium between the thiol and thione tautomers can be influenced by factors such as solvent and temperature. Temperature-dependent NMR studies are a valuable tool for investigating these equilibria. By recording NMR spectra at various temperatures, it is possible to observe changes in the relative populations of the two tautomers.

As the temperature is increased, the rate of interconversion between the tautomers may also increase. If the interconversion is slow on the NMR timescale at lower temperatures, separate signals for each tautomer might be observed. As the temperature rises, these signals can broaden and eventually coalesce into a single, averaged signal, providing quantitative data on the thermodynamics and kinetics of the tautomerization process.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups and bonding within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is highly effective for identifying the functional groups present in this compound and confirming its tautomeric form. The presence of the thione form is strongly suggested by a characteristic absorption band for the C=S group, which typically appears in the 1250–1340 cm⁻¹ region. oup.com

Other key vibrational bands help to build a complete picture of the molecule's structure. The N-H stretching vibration of the thione tautomer is observed in the region of 3100–3460 cm⁻¹. oup.com Had the thiol form been present, a weak and sharp S-H stretching band would be expected around 2550–2650 cm⁻¹. oup.commdpi.com Vibrations associated with the triazole ring, such as C=N and C-N stretching, appear in the fingerprint region between 1000 cm⁻¹ and 1650 cm⁻¹. oup.comresearchgate.net

Table 2: Characteristic FT-IR Absorption Bands for Triazole-Thione Compounds

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100 - 3460 | Stretching | N-H |

| 2550 - 2650 | Stretching (weak) | S-H (Thiol form) |

| 1560 - 1650 | Stretching | C=N (Ring) |

| 1400 - 1550 | Stretching | C=C (Ring) |

| 1250 - 1340 | Stretching | N-C=S (Thione form) |

| 1000 - 1200 | Stretching | C-N, N-N (Ring) |

Source: Data compiled from studies on various 1,2,4-triazole-3-thiol derivatives. oup.comnih.govresearchgate.net

Raman Spectroscopy and Surface Enhanced Raman Scattering (SERS) for Adsorption Studies

Raman spectroscopy complements FT-IR by providing information on molecular vibrations, particularly for non-polar bonds. For this compound, Raman spectra can confirm the presence of the triazole ring and the thione functional group. acs.org

Surface-Enhanced Raman Scattering (SERS) is an exceptionally sensitive technique used to study molecules adsorbed onto nanostructured metal surfaces, such as silver or gold. beilstein-journals.orgxmu.edu.cn Due to the strong affinity of sulfur for these metals, thiol-containing compounds are excellent candidates for SERS studies. acs.org When this compound is adsorbed on a SERS-active surface, the molecule's Raman signals are dramatically enhanced. acs.org

Analysis of the SERS spectrum provides critical information about the adsorption mechanism. For instance, the disappearance or significant weakening of the S-H vibration (if present) and the appearance of a new band corresponding to a metal-sulfur (e.g., Ag-S) bond would indicate chemisorption via the sulfur atom. acs.org Furthermore, changes in the intensity and position of the triazole ring vibrations can reveal the orientation of the adsorbed molecule relative to the metal surface. acs.orgbeilstein-journals.org In studies of the similar molecule 4-Methyl-4H-1,2,4-triazole-3-thiol on silver nanoparticles, SERS results suggested that the molecule adsorbs onto the surface through both the sulfur atom and a nitrogen atom, with the plane of the triazole ring tilted with respect to the silver surface. acs.org

Electronic Absorption Spectroscopy (UV-Vis)

Ultraviolet-visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic structure of this compound. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically bonding or non-bonding) to higher energy anti-bonding orbitals. The wavelengths and intensities of these absorptions provide information about the electronic transitions and the extent of conjugation within the molecule.

The UV spectrum of triazole derivatives is characterized by absorptions corresponding to π → π* and n → π* electronic transitions. researchgate.net The triazole ring contains both π-systems and nitrogen atoms with lone pairs of electrons, giving rise to these transitions. For 1,2,3-triazole, a strong absorption around 205-210 nm has been assigned to a π → π* transition. researchgate.net The introduction of a methyl group and a thiol group on the triazole ring is expected to influence the position and intensity of these absorption bands.

The thiol group, with its lone pair of electrons on the sulfur atom, can participate in conjugation with the π-system of the triazole ring. This extended conjugation typically leads to a bathochromic (red) shift of the π → π* absorption band to longer wavelengths. The extent of this shift depends on the interaction between the sulfur orbitals and the ring's π-orbitals. Furthermore, the existence of thione-thiol tautomerism in solution would significantly affect the UV-Vis spectrum, as the chromophores of the two forms are different. nih.gov